molecular formula C14H20O B14583817 [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol CAS No. 61447-99-2

[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol

Cat. No.: B14583817
CAS No.: 61447-99-2
M. Wt: 204.31 g/mol
InChI Key: DEGWYRSBNNCEDW-UHFFFAOYSA-N
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Description

[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and a 4-methylpent-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol typically involves the alkylation of a phenyl ring followed by the introduction of a hydroxyl group. One common method is the Friedel-Crafts alkylation, where a phenyl ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be subjected to a reduction reaction to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Nitro, sulfonic, or other substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of phenyl derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicine, this compound may have potential therapeutic applications. Its derivatives could be explored for their pharmacological properties and potential as drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpent-3-en-1-ol: A homoallylic alcohol with similar structural features.

    3-Penten-2-one, 4-methyl-: An unsaturated ketone with a related structure.

    Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: An epoxide derivative with structural similarities.

Uniqueness

[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol is unique due to the specific arrangement of its functional groups and the presence of both a phenyl ring and an alkyl chain. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

61447-99-2

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

[2-methyl-4-(4-methylpent-3-enyl)phenyl]methanol

InChI

InChI=1S/C14H20O/c1-11(2)5-4-6-13-7-8-14(10-15)12(3)9-13/h5,7-9,15H,4,6,10H2,1-3H3

InChI Key

DEGWYRSBNNCEDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCC=C(C)C)CO

Origin of Product

United States

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